4-Carboxy-2-chloro-3-methylphenylboronic acid CAS number 1451391-31-3
4-Carboxy-2-chloro-3-methylphenylboronic acid CAS number 1451391-31-3
An In-depth Technical Guide to (3-Chloro-2-fluorophenyl)boronic acid: Synthesis, Reactivity, and Application in the Development of Clinical-Stage MDM2 Inhibitors
Introduction: A Key Building Block for Advanced Drug Discovery
In the landscape of modern medicinal chemistry, the strategic incorporation of specific structural motifs is paramount to achieving desired potency, selectivity, and pharmacokinetic profiles. Phenylboronic acids are foundational reagents, serving as versatile handles for carbon-carbon bond formation, most notably through the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. This guide focuses on a particularly valuable, polysubstituted variant: (3-Chloro-2-fluorophenyl)boronic acid (CAS Number: 352535-82-1).
The unique substitution pattern of this molecule—featuring a chlorine atom and a fluorine atom ortho and meta to the boronic acid, respectively—imparts specific steric and electronic properties that have been expertly exploited in drug design. Its most prominent application to date is as a critical building block in the synthesis of Alrizomadlin (AA-115/APG-115) , a potent and orally active small-molecule inhibitor of the Murine Double Minute 2 (MDM2)-p53 protein-protein interaction, which is currently in clinical development for cancer treatment.[1][2]
This guide provides researchers, medicinal chemists, and drug development professionals with a comprehensive technical overview of (3-chloro-2-fluorophenyl)boronic acid, from its synthesis and characterization to its field-proven application in constructing complex, clinical-stage therapeutic agents.
Physicochemical and Structural Properties
A clear understanding of a reagent's fundamental properties is the bedrock of its effective use in synthesis. The key characteristics of (3-chloro-2-fluorophenyl)boronic acid are summarized below.
| Property | Value | Source |
| CAS Number | 352535-82-1 | [3] |
| Molecular Formula | C₆H₅BClFO₂ | [3] |
| Molecular Weight | 174.37 g/mol | [3] |
| IUPAC Name | (3-chloro-2-fluorophenyl)boronic acid | [3] |
| Appearance | Solid | [3] |
| Melting Point | 223 °C (decomposes) | [3] |
| SMILES | OB(O)c1cccc(Cl)c1F | [3] |
| InChI Key | SUYRGLRWMPEARP-UHFFFAOYSA-N | [3] |
Synthesis of (3-Chloro-2-fluorophenyl)boronic acid
The reliable synthesis of polysubstituted arylboronic acids is a common challenge in process chemistry. While multiple routes exist for boronic acid synthesis, a well-documented and scalable approach for analogs of this target involves directed ortho-metalation followed by borylation. This strategy provides high regioselectivity, which is crucial when dealing with multiple potential reaction sites on an aromatic ring. A representative synthesis is detailed in patent literature for the closely related 4-chloro-2-fluoro-3-methoxyphenylboronic acid, which provides an authoritative blueprint.[4]
Proposed Synthetic Pathway
The synthesis begins with a commercially available, appropriately substituted benzene derivative, such as 2-chloro-1-fluoro-3-methoxybenzene. The key transformation is a regioselective lithiation directed by the methoxy group, followed by quenching the resulting aryllithium intermediate with a trialkyl borate.
Caption: Proposed synthesis of a substituted phenylboronic acid.
Detailed Experimental Protocol (Adapted from Patent Literature)
This protocol is adapted from methodologies described for analogous compounds and represents a robust procedure for laboratory-scale synthesis.[4][5]
Step 1: Directed Ortho-Metalation
-
To a flame-dried, multi-neck round-bottom flask equipped with a magnetic stir bar, thermometer, and nitrogen inlet, add the starting material (e.g., 2-chloro-1-fluoro-3-methoxybenzene, 1.0 equiv) and anhydrous tetrahydrofuran (THF).
-
Cool the solution to below -65 °C using a dry ice/acetone bath. The low temperature is critical to prevent side reactions and ensure regioselectivity.
-
Slowly add n-butyllithium (n-BuLi, ~1.1 equiv) dropwise via syringe, ensuring the internal temperature remains below -65 °C. The formation of the aryllithium is directed by the methoxy group to the C4 position.
-
Stir the resulting solution at this temperature for 1-2 hours to ensure complete lithiation.
Step 2: Borylation
-
In a separate flask, prepare a solution of trimethyl borate (B(OMe)₃, ~1.5 equiv) in anhydrous THF.
-
Add the B(OMe)₃ solution to the aryllithium species dropwise, again maintaining a temperature below -65 °C. This exergonic reaction forms a borate ester complex.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for several hours or overnight.
Step 3: Hydrolysis and Isolation
-
Cool the reaction mixture in an ice bath and cautiously quench by the slow addition of aqueous hydrochloric acid (~2 M) until the pH is acidic (~pH 2). This step hydrolyzes the borate ester to the desired boronic acid.
-
Transfer the mixture to a separatory funnel and extract the product into an organic solvent such as ethyl acetate or methyl isobutyl ketone (MIBK).[4]
-
Wash the combined organic layers with water and then brine.
-
Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude boronic acid.
-
Purification can be achieved by recrystallization or slurry in a suitable solvent system (e.g., ethyl acetate/hexanes) to afford the pure (3-chloro-2-fluorophenyl)boronic acid as a solid.
Spectroscopic Characterization: A Self-Validating System
Confirming the structure and purity of the synthesized material is non-negotiable. While raw spectra are not available in public literature, the expected NMR and mass spectrometry data can be reliably predicted.
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals in the aromatic region (typically δ 7.0-8.0 ppm). Due to the substitution pattern, three aromatic protons will be present, exhibiting coupling patterns (doublets, triplets, or doublet of doublets) influenced by both ³J (H-H) and through-space or long-range J (H-F) couplings. The acidic protons of the B(OH)₂ group will appear as a broad singlet, which is exchangeable with D₂O.
-
¹³C NMR: The carbon NMR spectrum will display six unique signals for the aromatic carbons. The carbon directly attached to the boron atom (C-B bond) will typically appear as a broad signal due to quadrupolar relaxation. The carbons attached to fluorine and chlorine will be identifiable by their characteristic chemical shifts and large one-bond C-F coupling constants.
-
Mass Spectrometry (MS): Electron Ionization (EI) or Electrospray Ionization (ESI) mass spectrometry will confirm the molecular weight. The mass spectrum will show a characteristic isotopic pattern for the presence of one chlorine atom (M and M+2 peaks in an approximate 3:1 ratio).
Core Application: Suzuki-Miyaura Coupling in the Synthesis of an MDM2 Inhibitor
The primary value of (3-chloro-2-fluorophenyl)boronic acid in drug discovery is demonstrated by its use in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This reaction is the key step for installing the 3-chloro-2-fluorophenyl moiety onto the core scaffold of the MDM2 inhibitor AA-115/APG-115.[1]
The Suzuki-Miyaura Catalytic Cycle
The reaction proceeds via a well-established catalytic cycle involving a palladium(0) species. The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide partner.
-
Transmetalation: The organic group from the activated boronic acid (in the form of a boronate anion) is transferred to the palladium center, displacing the halide. This step requires a base to activate the boronic acid.
-
Reductive Elimination: The two organic partners on the palladium center couple, forming the new C-C bond and regenerating the Pd(0) catalyst.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling.
Field-Proven Experimental Protocol for MDM2 Inhibitor Synthesis
The following protocol is based on the synthesis of key intermediates for AA-115/APG-115, as reported in the Journal of Medicinal Chemistry.[1]
Objective: To couple (3-chloro-2-fluorophenyl)boronic acid with a spirooxindole-pyrrolidine core bearing a halide or triflate.
Materials:
-
Spirooxindole-pyrrolidine halide (1.0 equiv)
-
(3-Chloro-2-fluorophenyl)boronic acid (1.2-1.5 equiv)
-
Palladium Catalyst (e.g., Pd(dppf)Cl₂, 5-10 mol%)
-
Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equiv)
-
Anhydrous, degassed solvent (e.g., Dioxane, Toluene, or DMF)
Procedure:
-
To a reaction vessel suitable for inert atmosphere chemistry (e.g., a Schlenk flask), add the spirooxindole-pyrrolidine halide, (3-chloro-2-fluorophenyl)boronic acid, and the base.
-
Evacuate the vessel and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment. Causality: The Pd(0) species in the catalytic cycle is sensitive to oxidation, which would deactivate the catalyst.
-
Add the palladium catalyst to the vessel under a positive pressure of inert gas.
-
Add the degassed solvent via cannula or syringe.
-
Heat the reaction mixture with vigorous stirring to 80-110 °C. The optimal temperature depends on the reactivity of the aryl halide (I > Br > Cl).
-
Monitor the reaction progress by TLC or LC-MS until the starting halide is consumed (typically 4-24 hours).
-
Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, wash with brine, dry over Na₂SO₄, and concentrate in vacuo.
-
Purify the crude product by silica gel column chromatography to yield the desired biaryl product.
This successful coupling demonstrates the utility of (3-chloro-2-fluorophenyl)boronic acid in constructing highly complex and sterically hindered scaffolds, a testament to its reliability in advanced synthetic campaigns.
Conclusion
(3-Chloro-2-fluorophenyl)boronic acid is more than just another reagent; it is an enabling tool for modern drug discovery. Its unique electronic and steric profile has proven instrumental in the synthesis of potent, clinical-stage molecules like the MDM2 inhibitor AA-115/APG-115. By understanding its synthesis, characterization, and reactivity—particularly in the robust Suzuki-Miyaura coupling—researchers can confidently leverage this building block to access novel chemical space and accelerate the development of next-generation therapeutics. This guide serves as a foundational resource, grounded in authoritative literature, to aid scientists in that endeavor.
References
- BenchChem. (n.d.). Application Notes and Protocols for Suzuki Coupling using 3-Chloro-4-fluorophenylboronic acid.
-
Aguilar, A., Lu, J., Liu, L., Du, D., Bernard, D., McEachern, D., ... & Wang, S. (2017). Discovery of 4-((3'R,4'S,5'R)-6″-Chloro-4'-(3-chloro-2-fluorophenyl)-1'-ethyl-2″-oxodispiro[cyclohexane-1,2'-pyrrolidine-3',3″-indoline]-5'-carboxamido)bicyclo[2.2.2]octane-1-carboxylic Acid (AA-115/APG-115): A Potent and Orally Active Murine Double Minute 2 (MDM2) Inhibitor in Clinical Development. Journal of Medicinal Chemistry, 60(7), 2819–2839. [Link]
- AiFChem. (n.d.). 4-((3'R,4'S,5'R)-6''-Chloro-4'-(3-chloro-2-fluorophenyl)-1'-ethyl-2''-oxodispiro[cyclohexane-1,2'-pyrrolidine-3',3''-indoline]-5'-carboxamido)bicyclo[2.2.2]octane-1-carboxylic acid.
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Silva, F., et al. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 25(16), 3631. [Link]
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Al-Hujran, T. A., & Taha, M. O. (2018). Identification of new inhibitors of Mdm2–p53 interaction via pharmacophore and structure-based virtual screening. Drug Design, Development and Therapy, 12, 339–351. [Link]
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- Pertusati, F., Jog, P. V., & Prakash, G. K. S. (2011). Tetrabutylammonium(4-Fluorophenyl)
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Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
- Carrow, B. P., & Hartwig, J. F. (2011). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society, 133(7), 2116–2119.
- ResearchGate. (n.d.). Suzuki coupling of different chloropyridines with phenylboronic acids.
- BindingDB. (n.d.). Entry for AA-115/APG-115.
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Aguilar, A., et al. (2017). Discovery of 4-((3'R,4'S,5'R)-6″-Chloro-4'-(3-chloro-2-fluorophenyl)-1'-ethyl-2″-oxodispiro[cyclohexane-1,2'-pyrrolidine-3',3″-indoline]-5'-carboxamido)bicyclo[2.2.2]octane-1-carboxylic Acid (AA-115/APG-115): A Potent and Orally Active Murine Double Minute 2 (MDM2) Inhibitor in Clinical Development. PubMed. [Link]
- F. Hoffmann-La Roche AG. (2014). Methods of isolating 4-chloro-2-fluoro-3-substituted-phenylboronic acids. U.S.
- BenchChem. (n.d.). Synthesis routes of 3-Chlorophenyl boronic acid.
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